2-(Methylthio)benzo[d]oxazole
Overview
Description
2-(Methylthio)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H7NOS. It is characterized by a benzoxazole ring substituted with a methylthio group at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with methylthiol-containing reagents. One common method includes the reaction of 2-aminophenol with methylthiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Another approach involves the use of 2-aminophenol and methylthiol in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as metal triflates or ionic liquids can also be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Benzoxazole
Substitution: Substituted benzoxazoles
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
- 2-Methylbenzoxazole
- 2-Methylthio-1,3-benzothiazole
- 2-Methylthio-1,3-benzimidazole
Comparison: 2-(Methylthio)benzo[d]oxazole is unique due to the presence of both a benzoxazole ring and a methylthio group, which confer distinct chemical and biological properties. Compared to 2-Methylbenzoxazole, the methylthio group in this compound enhances its reactivity and potential for further functionalization . Similarly, the presence of sulfur in the methylthio group distinguishes it from 2-Methylthio-1,3-benzothiazole and 2-Methylthio-1,3-benzimidazole, which contain different heteroatoms in their ring structures .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAWZGFEDZKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400339 | |
Record name | 2-(Methylthio)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13673-62-6 | |
Record name | 2-(Methylthio)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(METHYLTHIO)BENZOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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